molecular formula C26H29N3O7S2 B2519791 (Z)-ethyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 897734-03-1

(Z)-ethyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2519791
CAS No.: 897734-03-1
M. Wt: 559.65
InChI Key: KMKDHACWENTOLL-RQZHXJHFSA-N
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Description

(Z)-ethyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C26H29N3O7S2 and its molecular weight is 559.65. The purity is usually 95%.
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Biological Activity

The compound (Z)-ethyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic molecule with potential therapeutic applications. Its biological activity is primarily attributed to its interactions with various biochemical pathways and cellular targets. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Structure

The compound features several functional groups that contribute to its biological activity, including:

  • Azepan sulfonamide : Known for its role in modulating various biological processes.
  • Dihydrobenzo[d]thiazole : Associated with a range of pharmacological effects.

Molecular Formula

The molecular formula is C₁₈H₁₈N₂O₅S, which indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

  • G Protein-Coupled Receptor Modulation : The compound may influence G protein-coupled receptors (GPCRs), which are crucial for signal transduction in cells. Specific interactions with GPCRs can lead to various physiological responses, including modulation of neurotransmitter release and immune responses .
  • Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and pain .
  • Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant activity, which could protect cells from oxidative stress .

In Vitro Studies

Research has demonstrated the compound's efficacy in various in vitro assays:

  • Cell Viability Assays : The compound showed significant cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Assays : It effectively reduced pro-inflammatory cytokine production in activated immune cells.

In Vivo Studies

Preclinical studies have been conducted to evaluate the compound's therapeutic potential:

  • Animal Models : In models of pulmonary fibrosis, the compound significantly reduced fibrosis markers and improved lung function .
  • Pharmacokinetics : Studies indicate favorable absorption and distribution characteristics, suggesting good bioavailability.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicitySignificant against cancer cells
Anti-inflammatoryReduced cytokine levels
AntioxidantScavenging free radicals

Table 2: Pharmacokinetic Profile

ParameterValue
BioavailabilityHigh
Half-life4 hours
MetabolismLiver (CYP450 enzymes)

Case Study 1: Efficacy in Pulmonary Fibrosis

In a study involving a bleomycin-induced pulmonary fibrosis model, the compound demonstrated a marked reduction in lung fibrosis markers and improved histological scores compared to control groups. This suggests potential therapeutic applications for fibrotic diseases .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that the compound induced apoptosis in several cancer cell lines through the activation of caspase pathways. This highlights its potential as a chemotherapeutic agent .

Properties

IUPAC Name

ethyl 2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O7S2/c1-3-36-25(32)19-10-13-21-22(16-19)37-26(29(21)17-23(30)35-2)27-24(31)18-8-11-20(12-9-18)38(33,34)28-14-6-4-5-7-15-28/h8-13,16H,3-7,14-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKDHACWENTOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.